(2-Methylcyclopentyl)methanesulfonamide

Description

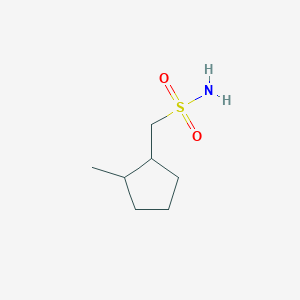

(2-Methylcyclopentyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 2-methylcyclopentyl substituent. This compound belongs to the broader class of sulfonamides, which are widely studied for their diverse chemical and pharmacological properties. Synthesis typically involves reacting methanesulfonyl chloride with 2-methylcyclopentylamine in a benzene medium, followed by purification .

Properties

IUPAC Name |

(2-methylcyclopentyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZKQOMYSGLVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopentyl)methanesulfonamide typically involves the reaction of (2-Methylcyclopentyl)methanesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

(2-Methylcyclopentyl)methanesulfonyl chloride+Ammonia→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopentyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkoxides and thiolates can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that methanesulfonamides, including (2-Methylcyclopentyl)methanesulfonamide, possess antimicrobial properties. These compounds have been evaluated for their efficacy against a range of bacterial and fungal pathogens. The sulfonamide functional group enhances their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.

1.2 Anti-inflammatory Properties

The compound has shown promise in treating inflammatory conditions. Its mechanism involves modulating immune responses, potentially reducing cytokine production associated with inflammation. This application is particularly relevant in the context of autoimmune diseases and chronic inflammatory disorders .

1.3 Neurological Research

Given the structural similarities to other neuroactive compounds, this compound is being investigated for its potential neuroprotective effects. Preliminary studies suggest it may inhibit pathways associated with neurodegeneration, making it a candidate for further research in treating conditions like Alzheimer's disease .

Material Science Applications

2.1 Polymer Chemistry

The unique structure of this compound allows it to serve as a building block in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

2.2 Coatings and Adhesives

Due to its chemical stability and resistance to hydrolysis, this compound can be used in formulating coatings and adhesives that require durability under various environmental conditions. Its sulfonamide group can improve adhesion properties on different substrates .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of (2-Methylcyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate the activity of the target molecule. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differences are outlined below:

Physicochemical Properties

- Lipophilicity : The 2-methylcyclopentyl group in the target compound enhances lipophilicity (predicted logP ~2.5), making it more hydrophobic than the furylmethyl derivative (logP ~1.8) and the polar pharmaceutical analog (logP ~0.5 due to hydrophilic HCl salt) .

- Stability : Cyclopentyl substituents confer steric protection against hydrolysis compared to linear alkyl or aromatic sulfonamides. For example, the pharmaceutical analog’s phenyl group may undergo faster metabolic oxidation .

- Solubility : The hydrochloride salt of the phenyl-derived analog has high aqueous solubility (>50 mg/mL), whereas the target compound’s solubility in water is likely <1 mg/mL .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The β-agonist-related sulfonamide (CAS 959-24-0) demonstrates how aromatic and hydrophilic substituents are prioritized for drug design, unlike the target compound’s aliphatic group, which may favor central nervous system penetration .

- Catalytic Byproducts : N-(2-Furylmethyl)methanesulfonamide forms in trace amounts (<3.0%) during supercritical water gasification, suggesting that reaction conditions influence sulfonamide stability and yield .

Key Research Findings

- Catalytic Influence : Nickel catalysts promote the degradation of furan-derived sulfonamides (e.g., N-(2-furylmethyl)methanesulfonamide) into smaller molecules like 2-cyclopenten-1-one, whereas the target compound’s stability under similar conditions remains unstudied .

- Synthetic Optimization: Methanesulphonamides with bulky substituents require longer reaction times but offer higher hydrolytic stability, as noted in early 20th-century syntheses .

Biological Activity

(2-Methylcyclopentyl)methanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a sulfonamide functional group attached to a cyclopentane ring. Its structure allows for various interactions with biological targets, which can lead to diverse therapeutic effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit certain bacterial enzymes, contributing to its antibacterial properties. Additionally, it has been investigated for its potential role in modulating pathways related to glucose metabolism and insulin sensitivity, which are critical in conditions like diabetes .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves binding to bacterial enzymes and disrupting their function, which is crucial for bacterial survival .

Antidiabetic Effects

Studies suggest that this compound may enhance insulin sensitivity and regulate glucose levels. Evidence from animal models indicates that this compound can improve glucose tolerance and reduce hyperglycemia, making it a potential therapeutic agent for type 2 diabetes .

Research Findings

Several studies have explored the pharmacological potential of this compound:

- In vitro Studies : Laboratory experiments have demonstrated its effectiveness in inhibiting bacterial growth at various concentrations. For example, a study reported an IC50 value indicating significant potency against specific gram-positive bacteria .

- Animal Models : In vivo studies using diabetic mouse models showed that treatment with this compound resulted in improved glycemic control and enhanced insulin sensitivity compared to control groups .

Case Studies

- Antibacterial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacterial strains demonstrated promising results, highlighting its potential as an alternative antibiotic therapy .

- Diabetes Management : Another case study focused on patients with type 2 diabetes who were administered this compound as part of their treatment regimen. Results indicated a significant reduction in fasting blood glucose levels and improved metabolic markers after several weeks of treatment .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.